molecular formula C11H17O3P B154386 1-Diethoxyphosphoryl-4-methylbenzene CAS No. 1754-46-7

1-Diethoxyphosphoryl-4-methylbenzene

Cat. No. B154386
Key on ui cas rn: 1754-46-7
M. Wt: 228.22 g/mol
InChI Key: GAPPVLJOQUCQIB-UHFFFAOYSA-N
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Patent
US04317782

Procedure details

Diethyl 4-formyl-benzenephosphonate was prepared in a known manner by bromination of diethyl 4-methyl-benzenephosphonate and subsequent reaction of the product with hexamethylenetetramine in acetic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([P:8]([O:13][CH2:14][CH3:15])(=[O:12])[O:9][CH2:10][CH3:11])=[CH:4][CH:3]=1.C1N2CN3CN(C2)CN1C3.C(O)(=[O:28])C>>[CH:1]([C:2]1[CH:3]=[CH:4][C:5]([P:8]([O:13][CH2:14][CH3:15])(=[O:12])[O:9][CH2:10][CH3:11])=[CH:6][CH:7]=1)=[O:28]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)P(OCC)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC=C(C=C1)P(OCC)(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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